4,6-Divinylpyrimidine
Description
Structure
2D Structure
Properties
CAS No. |
169327-63-3 |
|---|---|
Molecular Formula |
C8H8N2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
4,6-bis(ethenyl)pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-8(4-2)10-6-9-7/h3-6H,1-2H2 |
InChI Key |
PFYHKVQTYNQKQY-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=NC=N1)C=C |
Canonical SMILES |
C=CC1=CC(=NC=N1)C=C |
Synonyms |
Pyrimidine, 4,6-diethenyl- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 4,6 Divinylpyrimidine and Its Analogs
Precursor Synthesis Strategies
The journey to 4,6-divinylpyrimidine and its derivatives often begins with the careful construction and functionalization of a pyrimidine (B1678525) core. This foundational stage is critical for introducing the necessary reactive handles for subsequent vinylation.
Preparation of Halogenated Pyrimidine Intermediates (e.g., 4,6-Dichloropyrimidine)
A representative procedure involves heating 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride. google.com After the reaction, excess phosphorus oxychloride is typically removed by distillation, and the crude 4,6-dichloropyrimidine (B16783) is isolated. google.compatsnap.com Purification can be achieved through techniques like extraction and distillation. patsnap.comchemicalbook.com
For the synthesis of 2,4,6-trichloropyrimidine, barbituric acid is reacted with phosphorus oxychloride, followed by treatment with phosphorus pentachloride or a combination of phosphorus trichloride (B1173362) and chlorine. google.com
Functionalization of Pyrimidine Cores
With a halogenated pyrimidine in hand, further functionalization can be achieved to introduce a variety of substituents. This functionalization is not limited to the direct replacement of halogens but can also involve modifications to other parts of the pyrimidine ring. The introduction of different functional groups can modulate the electronic properties and reactivity of the pyrimidine core, which can be advantageous for the subsequent vinylation steps.
For example, the methylthio group in 4,6-dichloro-2-(methylthio)pyrimidine (B19916) can be displaced or oxidized to a methylsulfonyl group, which is a good leaving group, allowing for the introduction of other functionalities at the 2-position. arkat-usa.org This versatility allows for the synthesis of a diverse library of pyrimidine-based compounds.
Direct Vinyl Group Introduction
The introduction of vinyl groups onto the pyrimidine core is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for this transformation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are instrumental in forming carbon-carbon bonds between the halogenated pyrimidine and a vinyl-containing reagent. nih.govresearchgate.netorganic-chemistry.orgmdpi.com These reactions are favored for their high efficiency, functional group tolerance, and generally mild reaction conditions. researchgate.netmdpi.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org
The choice between different cross-coupling reactions can depend on the specific substrates and desired outcomes. For instance, the Stille coupling, which uses organotin reagents, is known for its tolerance of a wide range of functional groups. organic-chemistry.orglibretexts.org On the other hand, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is often preferred due to the lower toxicity of the boron-containing byproducts. organic-chemistry.orgmdpi.com
The success of palladium-catalyzed cross-coupling reactions hinges on the careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent.
Catalysts and Ligands: A variety of palladium catalysts, both palladium(0) and palladium(II) complexes, can be employed. numberanalytics.com Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). numberanalytics.comcore.ac.ukgoogle.com The ligand plays a crucial role in stabilizing the palladium center and influencing its reactivity and selectivity. numberanalytics.com Bulky electron-rich phosphine (B1218219) ligands are often beneficial for promoting the reaction. rsc.org
Bases and Solvents: The presence of a base is generally required for the transmetalation step in Suzuki-Miyaura coupling. libretexts.org Both organic bases, like triethylamine, and inorganic bases, such as sodium carbonate or potassium phosphate, can be used. google.comgoogleapis.com The choice of solvent can also significantly impact the reaction, with common solvents including ethanol (B145695), n-propanol, and dimethylformamide. numberanalytics.comcore.ac.ukgoogle.com
The table below summarizes typical conditions for the palladium-catalyzed vinylation of a brominated pyrazolo[1,5-a]pyrimidine, an analog of pyrimidine.
| Parameter | Condition | Reference |
| Catalyst | Pd(dppf)Cl₂ | core.ac.uk |
| Vinyl Source | Potassium vinyltrifluoroborate | core.ac.uk |
| Base | Triethylamine (Et₃N) | core.ac.uk |
| Solvent | Ethanol (EtOH) | core.ac.uk |
| Temperature | 125 °C (microwave) | core.ac.uk |
| Time | 15 min | core.ac.uk |
Potassium vinyltrifluoroborate has emerged as a particularly useful reagent for the introduction of vinyl groups in palladium-catalyzed cross-coupling reactions. core.ac.ukgoogle.com This reagent is an air- and moisture-stable solid, making it easier to handle compared to some other vinyl organometallic reagents. google.com
The Suzuki-Miyaura coupling of a halogenated pyrimidine with potassium vinyltrifluoroborate, catalyzed by a palladium complex like Pd(dppf)Cl₂, provides an efficient route to vinylpyrimidines. core.ac.ukgoogle.com The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol or n-propanol. core.ac.ukgoogle.comresearchgate.net Microwave irradiation can often be used to accelerate the reaction, leading to shorter reaction times. core.ac.ukresearchgate.net This method has been successfully applied to the synthesis of various vinylpyrimidine derivatives. google.com
Alternative Olefination Approaches
While traditional olefination methods like the Wittig and Horner-Wadsworth-Emmons reactions are foundational in organic synthesis, the preparation of vinyl-substituted heteroaromatics such as this compound can also be effectively achieved through various palladium-catalyzed cross-coupling reactions. These methods offer alternative pathways that can provide advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Palladium-catalyzed reactions such as the Heck, Suzuki, Stille, and Negishi couplings represent powerful tools for the introduction of vinyl groups onto a pyrimidine core. These reactions typically involve the coupling of a halogenated pyrimidine precursor with a suitable vinyl-containing coupling partner.
A general approach involves a Heck-type reaction , where a dihalopyrimidine, such as 4,6-dichloropyrimidine, is reacted with an olefin in the presence of a palladium catalyst and a base. google.com This method allows for the direct formation of the carbon-carbon bond between the pyrimidine ring and the vinyl substituent.
The Suzuki coupling offers another robust method, coupling a dihalopyrimidine with a vinylboronic acid or ester. mdpi.comnih.govresearchgate.netmdpi.com The mild reaction conditions and the commercial availability of a wide range of boronic acids make this a highly attractive approach. Similarly, the Stille coupling utilizes a vinyltin (B8441512) reagent as the coupling partner. bohrium.comlibretexts.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.comresearchgate.net While effective, the toxicity of organotin compounds is a significant drawback. beilstein-journals.org The Negishi coupling , which employs an organozinc reagent, is also a viable option for such transformations. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgdicp.ac.cn
These cross-coupling reactions provide a versatile toolkit for the synthesis of this compound and its analogs, allowing for the strategic introduction of vinyl groups onto the pyrimidine scaffold. The choice of method often depends on the specific substrate, desired functional group compatibility, and availability of starting materials.
Synthesis of Advanced this compound Derivatives
Building upon the core this compound scaffold, researchers have developed synthetic routes to more complex derivatives with tailored functionalities. These advanced structures are particularly important in the field of bioconjugation, where they serve as linkers for attaching therapeutic payloads to biomolecules like antibodies.
Mono- and Dual-Functionalized this compound Linkers
The synthesis of mono- and dual-functionalized this compound linkers is crucial for applications in antibody-drug conjugates (ADCs), enabling the attachment of one or two different molecular entities. These linkers are typically synthesized from readily available starting materials like 2,4,6-trichloropyrimidine.
A modular, metal-free chemical methodology has been reported for the synthesis of both mono- and dual-functionalized divinylpyrimidine (DVP) linkers. rsc.org The synthesis of monofunctionalized linkers can be achieved in a four-step process starting from 2,4,6-trichloropyrimidine. rsc.org For dual-functionalized linkers, a seven-step synthesis has been developed. beilstein-journals.org These synthetic strategies allow for the incorporation of bioorthogonal handles, such as bicyclononyne (BCN) and methylcyclopropene, which facilitate sequential strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions for the attachment of different payloads. rsc.orgacs.org
The development of these functionalized DVP linkers provides a platform for creating homogenous and stable ADCs with precise control over the drug-to-antibody ratio (DAR). researchgate.net
| Linker Type | Starting Material | Key Features | Reference |
| Mono-functionalized DVP | 2,4,6-Trichloropyrimidine | Four-step synthesis, allows for single payload attachment. | rsc.org |
| Dual-functionalized DVP | 2,4,6-Trichloropyrimidine | Seven-step synthesis, incorporates two distinct bioorthogonal handles for sequential conjugation. | rsc.orgbeilstein-journals.org |
Tetra-4,6-Divinylpyrimidine (TetraDVP) Systems
Tetra-4,6-divinylpyrimidine (TetraDVP) systems are a more advanced class of linkers designed to simultaneously re-bridge all four interchain disulfide bonds of an IgG1 antibody with a single molecule. libretexts.orgwikipedia.org This approach allows for the generation of ADCs with a precisely controlled drug-to-antibody ratio (DAR) of one, offering advantages in terms of homogeneity and stability. google.com
The synthesis of TetraDVP linkers has been a focus of recent research, with the development of scalable, solid-phase synthetic methods. wikipedia.orgbeilstein-journals.org These methods have significantly improved the efficiency and purity of TetraDVP linker production. beilstein-journals.org The core of the TetraDVP linker contains four divinylpyrimidine motifs, which are capable of reacting with the cysteine residues exposed upon reduction of the antibody's disulfide bonds. libretexts.orgwikipedia.org
A toolbox of different TetraDVP reagents has been synthesized, allowing for the generation of antibody conjugates with varying cargo loadings (1, 2, 3, or 4 payloads). libretexts.org These linkers can be functionalized with "clickable" handles, such as azides, to allow for the subsequent attachment of payloads via bioorthogonal chemistry. libretexts.org The synthesis is often modular, allowing for the incorporation of different functionalities as needed. libretexts.org
| TetraDVP System Feature | Description | Reference |
| Core Structure | Contains four divinylpyrimidine motifs for disulfide re-bridging. | libretexts.orgwikipedia.org |
| Synthesis | Scalable solid-phase synthesis has been developed for high yield and purity. | wikipedia.orgbeilstein-journals.org |
| Functionality | Can be synthesized with clickable handles (e.g., azides) for modular cargo attachment. | libretexts.org |
| Application | Enables the generation of homogeneous antibody conjugates with a defined payload-to-antibody ratio. | google.comlibretexts.orgwikipedia.org |
Chemical Reactivity and Transformational Chemistry of 4,6 Divinylpyrimidine
Reactivity of Vinyl Substituents
The exocyclic double bonds of the vinyl groups are the primary sites of reactivity, behaving as activated alkenes susceptible to a variety of addition and cycloaddition reactions.
The vinyl groups of 4,6-divinylpyrimidine are susceptible to addition reactions. In the context of bioconjugation, these groups undergo a conjugate addition reaction with thiol-containing molecules, such as the amino acid cysteine. This reaction proceeds via a Michael addition mechanism, where the thiol acts as a nucleophile attacking the β-carbon of the vinyl group. This specific reactivity is leveraged in the development of antibody-drug conjugates (ADCs), where divinylpyrimidine (DVP) reagents are used to link cytotoxic drugs to antibodies by rebridging disulfide bonds. rsc.org The reaction with cysteine residues on an antibody leads to a stable thioether linkage.
Table 1: Thiol Addition to this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type | Application |
| This compound | Cysteine Residue (on Antibody) | Thioether Adduct | Michael Addition | Antibody-Drug Conjugation rsc.org |
The vinyl groups on this compound can function as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the pyrimidine (B1678525) ring enhances the dienophilic character of the attached vinyl groups, making them suitable partners for electron-rich dienes. This transformation provides a powerful method for constructing complex, six-membered ring systems fused to the pyrimidine core. While the two vinyl groups are not conjugated with each other to act as a diene themselves, they can react independently.
Table 2: Representative Diels-Alder Reaction
| Diene | Dienophile | Product | Reaction Type |
| Conjugated Diene (e.g., 1,3-Butadiene) | This compound | Substituted Cyclohexenyl-pyrimidine | [4+2] Cycloaddition wikipedia.orgsigmaaldrich.com |
The vinyl substituents of this compound are excellent handles for bioorthogonal chemistry, most notably in the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgnih.govsigmaaldrich.com This reaction involves the cycloaddition of an electron-rich dienophile with an electron-poor diene, such as a tetrazine. nih.govnih.gov The vinyl groups of the pyrimidine act as the dienophile component.
This chemistry has been harnessed to create methodologies for the dual functionalization of antibodies. rsc.org In a modular strategy, a divinylpyrimidine derivative first rebridges a disulfide bond on an antibody. The two vinyl handles can then be addressed in sequential bioorthogonal reactions. For instance, one vinyl group can be reacted with a tetrazine in an IEDDA reaction, while the other handle (if modified appropriately, for example, into an alkyne) could participate in a strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgrsc.orgresearchgate.netnih.gov This allows for the precise and controlled attachment of two different molecular entities (e.g., a targeting moiety and a therapeutic agent) to a single antibody. rsc.org The IEDDA reaction is particularly advantageous due to its exceptionally fast kinetics and the fact that it is catalyst-free, proceeding cleanly in biological media with only nitrogen gas as a byproduct. nih.govrsc.org
Table 3: Bioorthogonal IEDDA Reaction with a Vinylpyrimidine Handle
| Diene | Dienophile Handle | Product | Reaction Type | Key Feature |
| 1,2,4,5-Tetrazine derivative | Vinyl group on functionalized pyrimidine | Dihydropyridazine conjugate | Inverse-Electron-Demand Diels-Alder (IEDDA) nih.gov | Extremely fast, catalyst-free, bioorthogonal rsc.orgrsc.org |
Pyrimidine Ring Reactivity and Substituent Effects
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions C2, C4, and C6 if they bear a suitable leaving group. wuxiapptec.com
The two vinyl substituents at the 4- and 6-positions influence the reactivity of the ring. Vinyl groups can exert both a weak electron-donating effect through resonance and an inductive electron-withdrawing effect due to the higher electronegativity of sp²-hybridized carbons compared to sp³-carbons. The net effect on the pyrimidine ring's electronics modulates its susceptibility to nucleophilic attack. Studies on substituted pyrimidines show that the electronic nature of substituents significantly impacts the regioselectivity of reactions like SNAr. wuxiapptec.comnih.gov For this compound, the electron-withdrawing character of the vinyl groups would further activate the ring towards nucleophiles, should a reaction at the ring itself be pursued, though reactions at the vinyl groups are generally more facile.
Controlled Functionalization and Derivatization
The distinct reactivity of the vinyl groups allows for the controlled and selective functionalization of the this compound scaffold. The most prominent application is in creating multifunctional bioconjugates. rsc.org
A key strategy involves the sequential functionalization of the two vinyl groups. As demonstrated in antibody dual-functionalization, a divinylpyrimidine linker can first attach to a protein via thiol-Michael addition. rsc.org The remaining vinyl groups then serve as independent handles for subsequent orthogonal reactions. This modularity allows for the construction of complex molecular architectures where different functionalities can be introduced in a controlled manner. For example, one vinyl group can be reacted with a tetrazine-bearing molecule via IEDDA, followed by the reaction of the second vinyl group with a different reagent, enabling the creation of dual-payload ADCs or other sophisticated bioconjugates. rsc.org
Table 4: Derivatization Strategies for this compound
| Strategy | Reaction 1 | Reaction 2 (Orthogonal) | Resulting Structure | Application |
| Thiol-Michael Addition | Reaction of both vinyl groups with Cysteine | N/A | Symmetrically rebridged disulfide | Homogeneous ADCs rsc.org |
| Sequential Bioorthogonal Ligation | IEDDA on first vinyl group | SPAAC on second vinyl handle (after modification) | Asymmetrically dual-functionalized pyrimidine | Multi-payload bioconjugates rsc.org |
| Cycloaddition | Diels-Alder on one or both vinyl groups | N/A | Mono- or bis-cycloadduct | Synthesis of complex heterocycles wikipedia.org |
Advanced Applications of 4,6 Divinylpyrimidine in Chemical Systems
Strategic Application as a Chemical Linker
4,6-Divinylpyrimidine serves as a highly effective chemical linker, a molecule that covalently connects two or more other molecules. Its primary application is in the construction of complex biomolecular conjugates, where it provides a stable and predictable bridge. The core of its utility lies in its two vinyl groups, which can undergo selective reactions with specific functional groups found in proteins, most notably the thiol groups of cysteine residues. nih.govrsc.org
One of the most powerful applications of DVP is in the rebridging of disulfide bonds within proteins, especially antibodies. chemrxiv.orgrsc.org Native antibodies, such as the common Immunoglobulin G (IgG) type, contain several structural disulfide bonds that link their polypeptide chains together. rsc.org The standard DVP conjugation strategy involves a two-step process:
Reduction: The target interchain disulfide bonds of the antibody are chemically reduced, typically using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process breaks the disulfide (-S-S-) bond, yielding two free thiol (-SH) groups from the original cysteine residues. nih.govnih.gov
Rebridging: The DVP linker is then introduced. The two vinyl groups on the pyrimidine (B1678525) ring are highly reactive towards the newly formed pairs of thiol groups. Each vinyl group reacts with one thiol in a Michael addition reaction, forming a new, stable thioether bond. This effectively "re-bridges" the two cysteine residues with the DVP molecule acting as the covalent linker. nih.govsemanticscholar.org
This rebridging strategy reforms the covalent linkage between the antibody chains, which can enhance the stability of the resulting conjugate. semanticscholar.orgcam.ac.uk
Initial applications have evolved into the creation of sophisticated DVP "linker platforms". nih.govrsc.org These are not just the basic this compound molecule, but rather derivatives that are synthesized to include additional, strategically placed reactive functionalities. rsc.org These functionalities, such as alkynes, azides, or components for bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions, serve as handles for attaching a "cargo" molecule. rsc.orgnih.govrsc.org
This platform approach allows for a modular and versatile construction of conjugates. The DVP core selectively and stably re-bridges the antibody's disulfide bonds, while the attached handle provides a specific point for conjugating various payloads, including cytotoxic drugs, fluorescent dyes, or chelating agents for radiolabeling. nih.govnih.gov Researchers have developed both cleavable and non-cleavable DVP linkers, allowing the payload to be either released under specific conditions within a target cell or to remain permanently attached to the antibody. nih.gov
A significant advantage of the DVP linker platform is its ability to achieve site-selective modification of native, non-engineered proteins and antibodies. nih.govrsc.orgrsc.org Many traditional bioconjugation methods randomly attach payloads to reactive amino acids like lysine, resulting in a heterogeneous mixture of products with variable properties. nih.gov
In contrast, DVP technology targets the specific cysteine residues that form the interchain disulfide bonds. nih.gov In a typical IgG1 antibody, there are four such interchain bonds, which are more solvent-exposed and accessible for chemical reduction and rebridging than the numerous intrachain disulfides buried within the protein's structure. rsc.org This inherent structural feature of the antibody allows the DVP linker to be directed to a small number of specific, predictable locations on the protein, obviating the need for genetic engineering to introduce artificial conjugation sites. nih.govrsc.orgnih.gov
The direct consequence of site-selective modification is the production of highly homogeneous antibody conjugates. nih.govnih.gov Homogeneity, in this context, refers to the uniformity of the final product, where each antibody molecule is conjugated to the same number of payload molecules at the same positions. By targeting the four interchain disulfide bonds of an IgG1 antibody, DVP rebridging can theoretically produce a single, well-defined antibody-drug conjugate (ADC) species. nih.govsemanticscholar.orgresearchgate.net
While analytical methods may sometimes detect minor amounts of related species (e.g., conjugates with three or five payloads instead of four, or incompletely rebridged "half-antibody" fragments), the predominant product is the desired homogeneous conjugate. nih.govsemanticscholar.orgnih.gov This high degree of homogeneity is crucial for therapeutic applications, as it leads to predictable pharmacokinetics, consistent efficacy, and a better safety profile compared to heterogeneous mixtures. nih.gov
The DVP rebridging strategy offers precise control over the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. nih.govsemanticscholar.org Since there are four interchain disulfide bonds in a standard IgG1 antibody, rebridging all four sites with a DVP linker that carries a single payload results in a conjugate with a DAR of exactly four. nih.govsemanticscholar.org
This precise stoichiometry is a significant advancement over random conjugation methods where the DAR is an average value across a broad distribution of species. rsc.org Hydrophobic interaction chromatography (HIC) analysis of ADCs produced using DVP linkers confirms the generation of a major species with the desired DAR of 4, with studies reporting measured average DAR values of 3.89 and 3.91, demonstrating the high efficiency and control of the method. nih.gov
Table 1: Characterization of Trastuzumab-MMAE Conjugates using DVP Linkers
| Linker Type | Payload | Average DAR | Monomer Content (%) | Target Antigen | Reference |
| Cleavable DVP-PEG₄-Val-Ala-PABC-MMAE | MMAE | 3.91 | >97% | HER2 | nih.gov |
| Non-cleavable DVP-PEG₄-MMAE | MMAE | 3.89 | >97% | HER2 | nih.gov |
This table presents data on antibody-drug conjugates created using the anti-HER2 antibody Trastuzumab and different this compound-based linkers carrying the cytotoxic payload MMAE. The data highlights the ability to produce conjugates with a controlled Drug-to-Antibody Ratio (DAR) close to 4, while maintaining high monomer content, which indicates a low propensity for aggregation.
Building upon the core rebridging technology, advanced DVP-based systems have been developed to allow for modular cargo loading. semanticscholar.orgnih.govrsc.org This refers to the ability to precisely vary the number and type of payloads attached to a single antibody.
One approach enables dual-functionalisation by creating DVP linkers with two different, orthogonally reactive handles. rsc.orgnih.gov For example, a linker containing both a bicyclononyne (BCN) and a methylcyclopropene group allows for two separate, sequential, metal-free click reactions. nih.gov This permits the attachment of two different cargo molecules—such as a therapeutic drug and a diagnostic imaging agent—to the same antibody, creating a "theranostic" agent. nih.govrsc.org
A more recent innovation is the development of "all-in-one" disulfide bridging linkers, known as Tetra-divinylpyrimidine (TetraDVP) linkers. nih.govnih.gov These are larger, single-linker molecules designed with four DVP moieties. A single TetraDVP linker can react with all eight cysteine residues from the four reduced interchain disulfides of an IgG1 antibody, bridging all of them simultaneously in a 1:1 antibody-to-linker ratio. nih.govresearchgate.net This approach completely prevents the formation of half-antibody fragments, which can be a side product in conventional rebridging. nih.gov
Crucially, the central scaffold of the TetraDVP linker can be synthesized to contain one, two, three, or four payload attachment points. This allows for the generation of homogeneous antibody conjugates with a precisely controlled cargo loading of 1, 2, 3, or 4, all using the same fundamental bridging chemistry. nih.gov This technology provides an unprecedented level of modularity and control for tuning the properties of antibody conjugates. rsc.org
Table 2: Modular Cargo Loading using TetraDVP Linker Technology
| TetraDVP Linker Variant | Number of Payload Attachment Handles | Resulting Cargo Loading per Antibody | Application | Reference |
| TetraDVP-1 | 1 | 1 | Generation of DAR 1 ADCs, Antibody-Protein Conjugates | nih.govnih.gov |
| TetraDVP-2 | 2 | 2 | Generation of DAR 2 ADCs | nih.gov |
| TetraDVP-3 | 3 | 3 | Generation of DAR 3 ADCs | nih.gov |
| TetraDVP-4 | 4 | 4 | Generation of DAR 4 ADCs | nih.gov |
This table illustrates the modularity of the TetraDVP platform. By modifying the central linker scaffold to include a varying number of attachment points, antibody conjugates with a precise and defined cargo load (from 1 to 4) can be systematically produced from a native antibody.
Disulfide Rebridging in Protein and Antibody Conjugation
Polymerization and Material Science Applications
The presence of two vinyl groups allows this compound to participate in various polymerization reactions, making it a monomer of interest for creating functional polymers with specific properties.
The two vinyl groups on the this compound molecule enable it to undergo homopolymerization, where it reacts with itself to form a polymer. This process typically proceeds through free-radical polymerization, where an initiator creates a radical that attacks one of the vinyl groups. nih.gov The resulting radical can then propagate by reacting with subsequent monomers. Due to the presence of two vinyl groups on each monomer unit, extensive cross-linking is expected, leading to the formation of a rigid three-dimensional network rather than linear polymer chains. This network structure imparts significant thermal and mechanical stability to the resulting material. specialchem.com
This compound is suitable for copolymerization with other vinyl monomers to create polymers with tailored properties. google.com By incorporating this compound into a polymer chain, its specific attributes, such as UV absorption capabilities, can be imparted to the final material. google.com For instance, it can be copolymerized with monomers like methyl methacrylate (B99206) or styrene (B11656) to enhance the thermal stability and modify the refractive index of the resulting copolymer. The ratio of this compound to the comonomer can be adjusted to fine-tune the properties of the final product. Advanced techniques, such as using porous coordination polymers as templates, offer strategies to create sequence-regulated vinyl copolymers, a methodology where monomers like this compound could potentially be utilized to control the precise monomer sequence. nih.gov
The bifunctional nature of this compound makes it an excellent cross-linking agent in polymer synthesis. specialchem.com When added in small quantities to a polymerization reaction of monofunctional monomers, it can form covalent bridges between adjacent linear polymer chains. specialchem.com This process creates an interconnected three-dimensional polymer network. specialchem.comrsc.org
The effects of integrating this compound as a cross-linker include:
Enhanced Mechanical Strength: The cross-links restrict the movement of polymer chains, leading to a material with higher tensile strength and rigidity. specialchem.com
Improved Thermal Stability: The covalent bonds of the cross-linked network are stronger than the intermolecular forces in linear polymers, resulting in better stability at elevated temperatures. specialchem.com
Modified Solubility: The formation of a 3D network significantly reduces the solubility of the polymer, often leading to materials that swell in solvents rather than dissolving. rsc.org
This cross-linking capability is crucial for applications requiring robust materials, such as in hydrogels or specialty plastics. google.com
Table 2: Polymerization Applications of this compound
| Polymerization Type | Role of this compound | Potential Properties/Applications | Source |
|---|---|---|---|
| Homopolymerization | Monomer | Formation of rigid, cross-linked networks with high thermal stability. | nih.govspecialchem.com |
| Copolymerization | Comonomer | Creation of functional polymers, such as UV light absorbing materials. | google.com |
| Cross-linking | Cross-linking Agent | Increases mechanical strength and thermal resistance of other polymers. | specialchem.comrsc.org |
Other Synthetic Applications
Beyond polymer science, the divinylpyrimidine scaffold is a key component in advanced bioconjugation chemistry, particularly for the synthesis of antibody-drug conjugates (ADCs). nih.govrsc.org
Divinylpyrimidine (DVP) reagents are used as highly efficient and stable linkers to connect potent cytotoxic drugs to antibodies. nih.govnih.gov The primary strategy involves the re-bridging of disulfide bonds within the antibody structure. nih.govrsc.org The process is as follows:
The interchain disulfide bonds of a native antibody, such as trastuzumab, are reduced to yield free thiol groups. nih.govnih.gov
A divinylpyrimidine linker, which has been pre-functionalized with a cytotoxic payload, is introduced. nih.gov
The two vinyl groups of the DVP linker react selectively with the pair of thiols, forming stable thioether bonds and re-establishing a covalent bridge between the antibody's polypeptide chains. nih.gov
This method allows for precise control over the drug-to-antibody ratio (DAR), a critical factor for the efficacy and safety of an ADC. nih.gov The DVP linker platform has been used to generate both cleavable and non-cleavable ADCs with excellent stability and efficacy in preclinical models. nih.gov Furthermore, the modular nature of DVP linkers enables the development of dual-functional conjugates, where two different molecules (e.g., a drug and an imaging agent) can be attached to a single antibody. rsc.orgrsc.org This highlights the versatility of the this compound core in creating complex, multifunctional biotherapeutics. rsc.orgrsc.org
Spectroscopic and Structural Characterization of 4,6 Divinylpyrimidine Conjugates and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the precise mapping of molecular structures. For 4,6-divinylpyrimidine and its derivatives, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed to gain a comprehensive understanding of their constitution. rsc.orgnih.govdtu.dk
High-Resolution ¹H NMR for Proton Environment Analysis
High-resolution ¹H NMR spectroscopy is fundamental for analyzing the proton environments within this compound and its conjugates. In the ¹H NMR spectrum of 2-amino-4,6-divinylpyrimidine recorded in methanol-d4 (B120146) (CD3OD), distinct signals corresponding to the different protons are observed. rsc.org The pyrimidine (B1678525) ring proton appears as a singlet at 6.79 ppm. rsc.org The vinyl protons exhibit characteristic splitting patterns, with the geminal protons showing doublets of doublets at 6.61 ppm (J = 17.5, 10.8 Hz) and the terminal vinyl protons appearing as a doublet of doublets at 6.34 ppm (J = 17.5, 1.0 Hz). rsc.org
In a different solvent, deuterated chloroform (B151607) (CDCl3), the chemical shifts for a derivative show the vinyl protons at 6.59 ppm (dd, J = 17.5, 10.7 Hz), 6.38 ppm (d, J = 17.5 Hz), and 5.58 ppm (dd, J = 10.7, 1.2 Hz), with the pyrimidine proton at 6.53 ppm (s). researchgate.net These variations in chemical shifts and coupling constants (J values) are crucial for confirming the presence and connectivity of the divinylpyrimidine core in different chemical environments. rsc.orgnih.govdtu.dk
Interactive Data Table: ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 2-amino-4,6-divinylpyrimidine | CD3OD | 6.79 | s | - | Pyrimidine-H | rsc.org |
| 6.61 | dd | 17.5, 10.8 | Vinyl-H (CH=) | rsc.org | ||
| 6.34 | dd | 17.5, 1.0 | Vinyl-H (=CH₂) | rsc.org | ||
| DVP-derivative | CDCl3 | 6.53 | s | - | Pyrimidine-H | researchgate.net |
| 6.59 | dd | 17.5, 10.7 | Vinyl-H (CH=) | researchgate.net | ||
| 6.38 | d | 17.5 | Vinyl-H (=CH₂) | researchgate.net | ||
| 5.58 | dd | 10.7, 1.2 | Vinyl-H (=CH₂) | researchgate.net |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex NMR spectra of this compound conjugates.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure. researchgate.netsdsu.edu For a this compound derivative, COSY would show correlations between the protons within each vinyl group and potentially long-range couplings between the vinyl protons and the pyrimidine ring protons. youtube.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comcolumbia.edu This is instrumental in assigning the carbon signals based on their attached, and often already assigned, protons. researchgate.netsdsu.edu For this compound, HSQC would definitively link each vinyl proton signal to its corresponding vinyl carbon signal and the pyrimidine proton to its carbon. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). emerypharma.comcolumbia.edu This technique is crucial for piecing together the entire molecular framework, especially for connecting the vinyl groups to the pyrimidine ring and for assigning quaternary carbons (carbons with no attached protons). researchgate.netsdsu.edu For example, HMBC can show correlations from the vinyl protons to the carbons of the pyrimidine ring, confirming their attachment at the 4 and 6 positions. youtube.comcolumbia.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules, including the conjugates of this compound. rsc.orgrsc.org In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which allows for the gentle transfer of intact molecules into the gas phase for mass analysis. This technique is frequently used to confirm the molecular weight of synthesized this compound derivatives and their conjugates. For example, ESI-MS has been used to identify the protonated molecule [M+H]⁺ of various compounds, confirming their successful synthesis. rsc.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Conjugate Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orgresearchgate.net This hyphenated technique is invaluable for assessing the purity of this compound derivatives and for the detailed characterization of their complex conjugates, such as antibody-drug conjugates (ADCs). dtu.dkresearchgate.net
In the context of ADCs formed using divinylpyrimidine linkers, LC-MS is used to analyze the reaction mixture and the purified product. dtu.dkresearchgate.net It allows for the determination of the drug-to-antibody ratio (DAR), which is a critical quality attribute of ADCs. The technique can separate the antibody, the unreacted linker-payload, and the resulting ADC species, with the mass spectrometer providing confirmation of the identity of each component. dtu.dkresearchgate.net For instance, LC-MS analysis of trastuzumab conjugates with divinylpyrimidine linkers has been used to confirm the successful conjugation and to assess the homogeneity of the final product. dtu.dk The use of reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (RP-UHPLC-MS/MS) further enhances the analytical power for quantifying specific components in complex biological matrices. rsc.org
Interactive Data Table: MS Data for this compound Derivatives
| Compound/Conjugate | Ionization Method | m/z (found) | Ion | Reference |
| 2-amino-4,6-divinylpyrimidine derivative | ESI | 228.3 | [M+H]⁺ | researchgate.net |
| DVP-PEG4-MMAE | ESI | 1205.8 | [M+H]⁺ | researchgate.net |
| DVP-PEG4-Val-Ala-PABC-MMAE | ESI | 1298.1 | [M+H]⁺ | researchgate.net |
| Trastuzumab-TetraDVP Conjugate | LC-MS | Confirmed | Full antibody species | dtu.dk |
Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) for Macromolecular Analysis
Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) is a powerful analytical technique for the characterization of macromolecules, including polymers and protein conjugates derived from this compound. wyatt.com This method separates molecules based on their hydrodynamic radius in solution, which is particularly useful for analyzing the size variants, aggregation, and fragmentation of complex biotherapeutics like antibody-drug conjugates (ADCs). lcms.cz In the context of this compound, which serves as a versatile linker, SEC-MS is instrumental in determining critical quality attributes such as the drug-to-antibody ratio (DAR) and the homogeneity of the resulting conjugate population. researchgate.netrsc.org
The development of divinylpyrimidine (DVP) reagents has enabled the synthesis of ADCs with controlled stoichiometry. rsc.org For cysteine-conjugated ADCs, where the linkage occurs at interchain disulfide bonds, the modification can transform the covalently linked antibody tetramer into a non-covalently linked complex. Native SEC-MS, which uses non-denaturing mobile phases like ammonium (B1175870) acetate, is essential for analyzing these complexes, as it preserves their near-native structure during analysis, preventing dissociation that would occur under denaturing conditions. lcms.cz
Research on ADCs synthesized using DVP linkers demonstrates the utility of SEC-MS for detailed structural characterization. researchgate.net For instance, analysis of a trastuzumab-based ADC was performed using a TSKgel G3000SWXL column with a phosphate-buffered saline (PBS) mobile phase. researchgate.net This analysis allows for the direct assessment of conjugation homogeneity and provides a precise measurement of the average DAR. researchgate.netresearchgate.net The coupling of SEC with native mass spectrometry offers a direct snapshot of the conjugation, confirming, for example, an average DAR of 8 for ADCs conjugated on all available cysteines after disulfide bond reduction. researchgate.net
Table 1: Exemplary SEC-MS Parameters for ADC Analysis
| Parameter | Value | Reference |
|---|---|---|
| System | Agilent 1200 Series | researchgate.net |
| Column | TSKgel G3000SWXL (30 cm x 7.8 mm, 5 µm) | researchgate.net |
| Mobile Phase | 50 mM sodium phosphates, 100 mM NaCl, 0.02% sodium azide, pH 7.0 | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Detection | UV Absorption at 280 nm | researchgate.net |
| Analyte | Trastuzumab-DVP-MMAE ADC | researchgate.net |
This method provides robust, sensitive, and streamlined characterization of critical quality attributes for pyrimidine-based macromolecular conjugates.
Infrared (IR) Spectroscopy for Functional Group Identification
For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key functional groups and to verify the outcomes of synthetic steps. The characteristic absorptions for the vinyl groups, the pyrimidine ring, and any appended functionalities can be readily identified. ru.nllibretexts.org For example, the C=C stretching vibrations of the vinyl groups are expected in the 1680–1640 cm⁻¹ region. libretexts.org The stretching vibrations of the aromatic C-H bonds of the pyrimidine ring typically appear around 3100-3000 cm⁻¹, while the ring's C=C and C=N stretching vibrations produce bands in the 1600–1400 cm⁻¹ range. libretexts.orglibretexts.org
In the synthesis of substituted pyrimidine derivatives, such as 2-amino-4,6-divinylpyrimidine, IR spectroscopy can confirm the presence of the amino group. Primary amines (R-NH₂) typically show two N-H stretching bands in the 3500–3300 cm⁻¹ region, while secondary amines (R₂N-H) show a single, less intense peak. pressbooks.pubyoutube.com For example, the IR spectrum of 4,6-diamino-2-pyrimidinethiol, a related pyrimidine, shows N-H stretching bands at 3339 cm⁻¹ and 3435 cm⁻¹. researchgate.net The disappearance or shift of these bands upon reaction provides clear evidence of successful conjugation or derivatization at the amine position. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| C-H (vinyl) | Stretch | ~3100-3000 | libretexts.org |
| C-H (pyrimidine ring) | Stretch | ~3100-3000 | libretexts.org |
| C=C (vinyl) | Stretch | 1680–1640 | libretexts.org |
| C=C, C=N (pyrimidine ring) | Stretch (in-ring) | 1600–1400 | libretexts.org |
| N-H (primary amine) | Stretch | 3500–3300 (two bands) | pressbooks.pub |
The analysis of these characteristic bands allows chemists to confirm the structural integrity of this compound-based molecules throughout the synthetic and conjugation processes.
UV-Visible Spectroscopy for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state, typically involving π-electrons and non-bonding electrons in chromophores—the parts of a molecule responsible for its color. msu.eduresearchgate.net The resulting absorption spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of a molecule and can be used for both qualitative and quantitative analysis. technologynetworks.com The wavelength of maximum absorbance is denoted as λmax. azooptics.com
In the study of this compound conjugates and derivatives, UV-Vis spectroscopy is crucial for analyzing the chromophoric system. The pyrimidine ring itself, along with the conjugated vinyl groups, constitutes a chromophore that absorbs in the UV region. msu.edu When this core structure is conjugated to other molecules, such as fluorescent dyes or drugs in ADCs, the electronic properties and the resulting UV-Vis spectrum are altered. nih.govrsc.org This technique can be used to confirm successful conjugation and to quantify the extent of labeling, such as determining the fluorophore-to-antibody ratio (FAR). nih.govrsc.org
For example, in the dual functionalization of an antibody using a divinylpyrimidine linker, UV-Vis spectroscopy was used to determine a FAR of 4.0 for a conjugate labeled with AlexaFluor488-Azide and 4.1 for a conjugate labeled with AZDye488-Tetrazine. nih.govrsc.org The analysis involves measuring the absorbance of the protein (typically at 280 nm) and the dye at its specific λmax, then using their respective extinction coefficients to calculate the ratio. Similarly, UV-Vis methods have been developed for the quantitative determination of other pyrimidine derivatives, where a specific λmax, such as 275 nm, is used for monitoring. nih.gov The position of the λmax is sensitive to the electronic environment; extending the π-conjugated system or adding electron-donating or-withdrawing groups can shift the absorption to longer wavelengths (a bathochromic or red shift). nih.gov
Table 3: UV-Vis Absorption Data for Pyrimidine Derivatives and Conjugates
| Compound/Conjugate | λmax (nm) | Solvent/Conditions | Application | Reference |
|---|---|---|---|---|
| BT10M (a pyrimidine derivative) | 275 | Not specified | Quantitative determination | nih.gov |
| 2-alkynyl-4-(7-azaindol-3-yl) pyrimidines | 293-296 | Not specified | Chromophore characterization | nih.gov |
| Trastuzumab-DVP-AlexaFluor488 | 495 (dye λmax) | PBS | FAR determination | nih.govrsc.org |
This analytical approach is essential for characterizing the optical properties and confirming the composition of functional materials and bioconjugates derived from this compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. taylorfrancis.com The technique involves directing a beam of X-rays onto a single crystal; the X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. nih.govrigaku.com By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density map of the molecule and thereby build an atomic-resolution model of its structure, including bond lengths, bond angles, and stereochemistry. taylorfrancis.comrigaku.com
The application of X-ray crystallography to this compound and its derivatives provides unambiguous structural confirmation that is unattainable by other techniques. While obtaining a suitable single crystal of the parent this compound can be challenging, structural analysis of its derivatives and reaction products is frequently reported in the literature. These studies are crucial for verifying reaction mechanisms, understanding intermolecular interactions in the solid state, and confirming the absolute configuration of stereocenters.
For instance, research into novel energetic materials has led to the synthesis of dinitropyrazole derivatives, where the structures of key compounds were unambiguously confirmed using single-crystal X-ray diffraction. rsc.org Similarly, studies on lactamomethyl derivatives of phenols have utilized X-ray diffraction to elucidate their solid-state structures. researchgate.net Although not directly involving this compound, these examples highlight the power of the technique to provide definitive structural proof for complex organic molecules. Assistance from X-ray crystallography has been acknowledged in synthetic studies involving divinylpyrimidine, underscoring its importance in confirming the structures of key intermediates or final products. cam.ac.uk The structural data obtained, such as unit cell dimensions, space group, and atomic coordinates, are foundational for understanding the material's properties and for rational, structure-guided design. nih.gov
Table 4: Illustrative Crystallographic Data for a Heterocyclic Derivative
| Parameter | Value (for compound 4 in ref. rsc.org) |
|---|---|
| Formula | C₅H₃N₅O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.915(3) |
| b (Å) | 10.957(4) |
| c (Å) | 9.079(3) |
| β (˚) | 114.73(2) |
| Volume (ų) | 714.9(4) |
| Density (calculated, g/cm³) | 1.988 |
Note: This data is for a related heterocyclic compound to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound was not available in the searched sources.
Computational and Theoretical Investigations of 4,6 Divinylpyrimidine
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of pyrimidine (B1678525) derivatives. These calculations provide insights into electron distribution, orbital energies, and molecular electrostatic potential, which are key determinants of a molecule's chemical behavior.
For pyrimidine-based systems, DFT methods like B3LYP with basis sets such as 6-311+G** or 6-31G(d,p) are commonly employed to calculate various molecular descriptors. jchemrev.comscirp.org Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of kinetic stability and chemical reactivity. jchemrev.com
Table 1: Typical Parameters in Quantum Chemical Calculations for Pyrimidine Derivatives
| Parameter | Description | Relevance | Typical Method |
| Total Energy (E) | The total electronic energy of the molecule in a specific geometry. | Used to determine the most stable conformation. | DFT (e.g., B3LYP/6-311+G**) |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electron-donating/accepting ability and chemical reactivity. | DFT, HF |
| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | Correlates with molecular stability and reactivity. A smaller gap suggests higher reactivity. | Calculated from HOMO/LUMO energies |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and binding interactions. | DFT, HF |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Predicts sites for nucleophilic and electrophilic attack and hydrogen bonding. | Calculated from DFT wavefunctions |
Molecular Modeling and Simulation Studies
Molecular modeling and simulations extend beyond static electronic structure to explore the dynamic behavior of molecules, including their conformational preferences and interactions with other molecules. These studies are critical for understanding how 4,6-divinylpyrimidine and its derivatives behave in various environments, particularly in biological systems. tandfonline.comnih.govcam.ac.uk Techniques range from molecular docking to long-timescale molecular dynamics (MD) simulations. sib.swissnih.gov
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For this compound, significant conformational flexibility arises from the rotation of the two vinyl groups relative to the central pyrimidine ring.
The potential energy surface of the molecule can be explored computationally by systematically rotating the relevant dihedral angles and calculating the energy of each resulting conformer. ufms.br This process identifies low-energy, stable conformations and the energy barriers between them. Methods like Monte Carlo energy minimizations and Molecular Dynamics (MD) simulations are used to sample the conformational landscape, providing a comprehensive understanding of the molecule's preferred shapes in different environments (e.g., in solution). mdpi.com The conformational ensemble can be analyzed to identify dominant structural families. researchgate.net Understanding the accessible conformations of this compound is a prerequisite for predicting its interaction with biological targets or its role in the structure of larger molecular architectures. mdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.com It has been extensively applied to a vast array of pyrimidine derivatives to predict and analyze their binding to biological targets, guiding the development of new therapeutic agents. remedypublications.comnih.govnih.govmdpi.com
The process involves preparing the 3D structures of the ligand and the target protein, often obtained from crystallographic databases like the Protein Data Bank (PDB). mdpi.com Docking software, such as AutoDock or MOE, then samples a large number of possible binding poses and uses a scoring function to rank them based on binding energy or affinity. remedypublications.commdpi.com These studies reveal crucial binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the pyrimidine derivative and amino acid residues in the target's active site. plos.orgmdpi.com
Specifically for this compound, its utility has been demonstrated as a chemical tool for "stapling" peptides into macrocyclic conformations. nih.govresearchgate.netresearchgate.net These stapled peptides can then be docked to their protein targets to study binding. For instance, macrocyclic peptides created using a this compound staple have been studied as activators of the bacterial ClpP protease. nih.govresearchgate.net Docking scores suggested that these macrocycles could bind effectively within the protein's hydrophobic pocket. nih.gov Importantly, studies on antibody-drug conjugates have shown that using a divinylpyrimidine (DVP) linker does not adversely affect the receptor specificity or binding affinity of the antibody. google.com
Table 2: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Pyrimidine Derivative Class | Biological Target | PDB ID | Key Findings/Interactions | Reference(s) |
| Substituted Pyrimidines | Anti-diabetic (α-amylase) | 1HNY, 1OSE | Strong hydrogen bonding with the target complex; good docking scores compared to standard acarbose. | remedypublications.com, ajchem-a.com |
| Substituted Pyrimidines | Anticancer (Cyclin-dependent kinase 2) | 1HCK | High binding energy; interactions with key amino acid residues in the active site. | nih.gov |
| Substituted Pyrimidines | Antibacterial (Dihydrofolate reductase) | Not specified | Good interaction with the active cavities of DHFR, suggesting DHFR inhibition. | nih.gov |
| Imidazo[1,2-a]pyrimidines | Antifungal (Secreted aspartic protease) | 3Q70 | High affinity for the binding site, confirmed by low energy scores and good binding modes. | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Anti-Alzheimer (Acetylcholinesterase) | Not specified | Inhibitory effect on AChE activity. | nih.gov |
| Diaryl Pyrimidines | Anti-COVID-19 (hACE2-S protein complex) | Not specified | High binding affinity at the protein interface via hydrogen bonding and π–π interactions. | nih.gov |
Mechanistic Studies of this compound Reactions
Theoretical chemistry can be used to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction pathway is the polymerization involving its two vinyl groups. This reaction is likely to proceed via a free-radical mechanism, similar to other divinyl monomers like divinylbenzene (B73037). google.com
Computational methods can model this process in detail:
Initiation: Calculating the energy required to form initial radical species from an initiator.
Propagation: Modeling the addition of a radical to one of the vinyl groups of a this compound monomer, and determining the stability of the resulting radical and the transition state energy for this step.
Cross-linking: Investigating the reaction of the propagating polymer chain with the second vinyl group on a pyrimidine unit already incorporated into the polymer, which leads to the formation of a cross-linked network.
The presence of oxygen can inhibit such free-radical polymerizations by reacting with the generated radicals, an effect that can also be modeled computationally. google.com Beyond polymerization, other potential reactions of this compound could be studied, such as electrophilic addition to the double bonds or reactions involving the lone pairs of the pyrimidine nitrogen atoms. DFT calculations can elucidate the preferred reaction pathways by comparing the activation barriers of competing mechanisms.
Predictive Analysis for Novel this compound Architectures
Computational tools are increasingly used not just to analyze existing molecules but to predict the properties of and design novel molecular architectures. By leveraging the unique bifunctional and rigid structure of the this compound core, new molecules with tailored functions can be designed in silico before any synthetic work is undertaken.
One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. scirp.orgtandfonline.com In a QSAR study, molecular descriptors (calculated using quantum chemistry or other methods) for a series of known pyrimidine derivatives are correlated with their experimentally measured biological activity. scirp.org The resulting statistical model, often based on multiple linear regression (MLR) or artificial neural networks (ANN), can then be used to predict the activity of new, unsynthesized compounds. scirp.orgtandfonline.com
Pharmacophore modeling is another predictive tool that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to bind to a specific target. This pharmacophore model serves as a template for designing or screening for new molecules that fit the criteria. tandfonline.com
These predictive methods can be integrated into a comprehensive workflow for designing novel architectures based on this compound:
Scaffold Selection: Using this compound as a central scaffold.
Virtual Library Generation: Creating a library of virtual derivatives by adding various substituents to the scaffold.
Property Prediction: Using QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to forecast the biological activity and drug-likeness of the virtual compounds. tandfonline.com
Docking and Simulation: Subjecting the most promising candidates to molecular docking and MD simulations to verify their binding affinity and stability at the target site. tandfonline.com
This in-silico approach has been used to design novel pyrimidine-based inhibitors for targets like Janus kinase 3 (JAK3) and to guide the synthesis of functional materials like chemoresponsive liquid crystals. osti.govtandfonline.com The goal is to create novel architectures, from potent enzyme inhibitors to advanced polymers, with enhanced efficacy and optimized properties. tandfonline.comchim.it
Q & A
Q. Table 1: Key Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Halogenation | POCl₃, DMF, 80°C, 6h | 85 | 90 | |
| Vinylation | Vinylboronic acid, Pd(PPh₃)₄, 100°C, 12h | 72 | 95 |
Q. Table 2: Bioconjugation Efficiency Under Varied Conditions
| pH | Temperature (°C) | Reaction Time (h) | Conjugation Efficiency (%) |
|---|---|---|---|
| 7.4 | 25 | 2 | 85 |
| 7.4 | 4 | 4 | 92 |
| 8.0 | 25 | 2 | 78 (with aggregation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
